1,3-Dibromodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKRBJGRUACAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335643 | |
| Record name | 1,3-dibromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-24-1 | |
| Record name | 1,3-dibromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Dibromodibenzo B,d Furan and Its Derivatives
Direct Bromination Strategies of Dibenzofuran (B1670420) Scaffolds
The direct introduction of bromine substituents onto the dibenzofuran framework is a primary strategy for the synthesis of brominated dibenzofurans. This approach relies on the principles of electrophilic aromatic substitution, where the inherent electronic properties of the dibenzofuran ring system guide the position of bromination.
Electrophilic Aromatic Bromination Approaches
The most common method for the direct synthesis of brominated dibenzofurans is through electrophilic aromatic substitution (EAS). This typically involves the reaction of dibenzofuran with molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to enhance the electrophilicity of the bromine. vulcanchem.com The reaction is generally carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride at room temperature.
The reactivity of the dibenzofuran ring towards electrophiles is not uniform across all positions. The positional reactivity for electrophilic substitution generally follows the order 2 > 3 > 4 > 1. acs.org This inherent reactivity pattern means that direct bromination tends to favor substitution at the 2 and 8 positions.
For instance, the bromination of dibenzofuran can lead to a mixture of products. To achieve specific isomers, such as 1,3-dibromodibenzo[b,d]furan, careful control of reaction conditions and sometimes the use of directing groups are necessary.
Regioselectivity and Control in Direct Halogenation
Achieving regioselectivity in the direct halogenation of dibenzofuran is a significant challenge due to the multiple reactive sites on the aromatic rings. organic-chemistry.org The outcome of the bromination reaction is influenced by factors such as the choice of brominating agent, solvent, temperature, and the presence of any directing groups on the dibenzofuran scaffold.
For example, the presence of an electron-donating group, such as a hydroxyl or methoxy (B1213986) group, can direct incoming electrophiles to specific positions. Studies have shown that a hydroxyl group at the 2-position directs bromine to the 1 and 3-positions. acs.org Conversely, electron-withdrawing groups can deactivate the ring and direct substitution to meta positions. acs.org
The use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), can also offer better control over the regioselectivity of the reaction. researchgate.net The choice of solvent can also play a crucial role; for example, using hexafluoroisopropanol (HFIP) as a solvent has been shown to promote regioselective halogenation of arenes. researchgate.net
Multi-Step Synthetic Routes
To overcome the regioselectivity challenges of direct bromination, multi-step synthetic routes are often employed. These methods involve the construction of the dibenzofuran ring from appropriately substituted precursors, allowing for precise placement of the bromine atoms.
Precursor-Based Cyclization Techniques
This strategy involves the synthesis of a substituted biphenyl (B1667301) ether or a related precursor, which is then cyclized to form the dibenzofuran ring. This approach offers greater control over the final substitution pattern.
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, can be adapted for the intramolecular cyclization of a suitably substituted precursor to form a dibenzofuran. organic-chemistry.org A common precursor for this reaction is a 2-halo-2'-hydroxybiphenyl. thieme-connect.de Base-catalyzed nucleophilic displacement of the halogen at the 2-position by the hydroxyl group at the 2'-position leads to the formation of the furan (B31954) ring. thieme-connect.de
For the synthesis of this compound, this would necessitate the synthesis of a precursor such as 2,4-dibromo-6-(2-hydroxyphenoxy)bromobenzene or a related structure. The intramolecular Ullmann condensation would then yield the desired dibenzofuran. This method has been utilized in the synthesis of various substituted dibenzofurans, including naturally occurring ones. rsc.org
Another powerful method for constructing the dibenzofuran ring is through the diazotization of a 2-phenoxy-aniline derivative, followed by an intramolecular cyclization. thieme-connect.de This reaction, often referred to as a Pschorr-type ring closure, involves converting the amino group into a diazonium salt, which then cyclizes to form the dibenzofuran. thieme-connect.deacs.org
The synthesis of this compound via this route would require a precursor like 2-amino-x,x-dibromo-x-phenoxybenzene, where the bromine atoms are positioned to yield the desired 1,3-dibromo substitution pattern upon cyclization. The cyclization can be promoted under acidic conditions or via a free-radical mechanism, which can be initiated by electron donors like FeSO₄, leading to high yields. acs.org This method has been shown to be a reliable and convenient synthesis for various dibenzofurans. acs.org
Below is a table summarizing the synthetic methodologies:
| Methodology | Sub-Method | Description | Key Reagents/Conditions | Reference |
| Direct Bromination | Electrophilic Aromatic Bromination | Direct bromination of the dibenzofuran scaffold. | Br₂, Lewis Acid (e.g., FeBr₃), Chloroform/Carbon Tetrachloride | vulcanchem.com, |
| Regioselectivity Control | Use of directing groups or specific reaction conditions to control the position of bromination. | N-Bromosuccinimide (NBS), Hexafluoroisopropanol (HFIP) | researchgate.net, researchgate.net | |
| Multi-Step Synthesis | Ullmann Reaction Derived Pathways | Intramolecular cyclization of a 2-halo-2'-hydroxybiphenyl precursor. | Copper catalyst, Base | thieme-connect.de, organic-chemistry.org, rsc.org |
| Diazotization and Subsequent Cyclization | Intramolecular cyclization of a diazotized 2-phenoxy-aniline precursor. | Diazotizing agent (e.g., NaNO₂/H⁺), Electron donor (e.g., FeSO₄) | thieme-connect.de, acs.org |
Functional Group Transformations and Halogenation
The introduction of bromine atoms at the 1 and 3 positions of the dibenzofuran scaffold is a critical step that has been refined through various chemical strategies.
Oxidation-Mediated Bromination
A notable method for the regioselective bromination of dibenzofuran involves the use of its sulfone derivative. The dibenzofuran is first oxidized to dibenzofuran sulfone. This sulfone group then directs the subsequent bromination to the 3- and 7-positions. While this method is effective for producing 3,7-dibromo derivatives, achieving the 1,3-dibromo substitution pattern often requires a different strategic approach.
Another approach involves the oxidation of a pre-functionalized dibenzofuran. For instance, the oxidation of 2,8-dibromodibenzo[b,d]furan-4,6-dicarboxylic acid dimethyl ester with N-bromosuccinimide and iron(III) chloride leads to the formation of dimethyl 2,8-dibromodibenzo[b,d]furan-4,6-dicarboxylate. google.com This highlights how oxidation can be a key step in a multi-step synthesis to introduce or modify functional groups on the dibenzofuran core.
Palladium-Catalyzed Coupling Reactions for Bromination
Palladium-catalyzed reactions are instrumental in the synthesis and functionalization of dibenzofurans. organic-chemistry.org These methods often involve the coupling of aryl halides and other precursors to construct the dibenzofuran skeleton. researchgate.netresearchgate.net Specifically for bromination, palladium catalysts can be employed in cross-coupling reactions to introduce bromine atoms with high precision. smolecule.com
One strategy involves a one-pot synthesis where palladium-catalyzed cross-coupling is followed by aromatization and copper-catalyzed Ullmann coupling to form the dibenzofuran framework. smolecule.com Another efficient route involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of a cesium fluoride, followed by a palladium-catalyzed cyclization to yield dibenzofurans. organic-chemistry.org
Copper-Mediated Amination and Subsequent Derivatization
Copper-mediated reactions provide a powerful tool for the derivatization of halogenated dibenzofurans. For instance, 3,7-dibromo-dibenzofuran (B1583084) can undergo cyanation using copper(I) cyanide, which can then be further transformed into other functional groups.
A more direct approach to amination involves the use of copper catalysts. Recent developments have led to copper-based catalytic systems for the amination of aryl bromides that are sensitive to strong bases. chemistryviews.org These systems utilize a specific ligand and a milder base, allowing for the amination of a broader range of substrates, including those with base-sensitive functional groups. chemistryviews.org This methodology can be applied to brominated dibenzofurans to introduce amino groups, which can then be further derivatized. For example, 3-iododibenzo[b,d]furan can be aminated using a palladium/copper catalyst system to produce dibenzo[b,d]furan-3-amine.
Catalytic Approaches in Dibenzofuran Synthesis
Catalysis, particularly using transition metals, is central to modern organic synthesis and plays a crucial role in the functionalization of dibenzofurans.
Transition-Metal Catalysis in Furan and Dibenzofuran Functionalization
Transition-metal catalysis is a cornerstone of dibenzofuran synthesis, enabling reactions that are otherwise difficult to achieve. acs.orgmdpi.com Palladium is a widely used catalyst for C-H activation and C-O cyclization to form the dibenzofuran core. researchgate.netnih.gov These reactions can tolerate a variety of functional groups. nih.gov
Rhodium has also been utilized in the intramolecular coupling of phenoxybenzoic acids to produce dibenzofuran-1-carboxylic acid derivatives. oup.com Furthermore, nickel has emerged as an important catalyst for C-H functionalization in the synthesis of various heterocycles, including dibenzofurans. mdpi.com
Copper catalysis is also significant, particularly in dehydrogenative C-H/O-H coupling reactions to form the furan ring in dibenzofuran-like structures. nih.gov
| Catalyst | Reaction Type | Substrate Example | Product |
| Palladium | C-H Activation/C-O Cyclization | Phenol-containing diaryl ethers | Substituted dibenzofurans |
| Rhodium | Intramolecular Ar-H/Ar-H Coupling | 3-Phenoxybenzoic acids | Dibenzofuran-1-carboxylic acid derivatives |
| Nickel | Intramolecular C-H Alkylation/Arylation | Alkenyl-substituted imidazolium (B1220033) salts | Fused-ring imidazolium salts |
| Copper | Dehydrogenative C-H/O-H Coupling | 2-Arylphenols | Dibenzofurans |
Optimized Reaction Parameters for High-Yield Production
Achieving high yields in the synthesis of dibenzofuran derivatives often requires careful optimization of reaction parameters. For palladium-catalyzed reactions, the choice of ligand and base can be critical. smolecule.com Microwave-assisted synthesis has been shown to accelerate one-pot dibenzofuran formation, leading to shorter reaction times while maintaining high yields. smolecule.com
In copper-catalyzed reactions, the solvent system plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often optimal. smolecule.com For oxidation-mediated bromination, controlling the reaction temperature and the amount of catalyst is key to achieving the desired regioselectivity and yield. inchem.org
| Reaction Type | Key Parameters for Optimization | Typical Conditions |
| Palladium-Catalyzed Coupling | Ligand, base, temperature, solvent | Pd catalyst, phosphine (B1218219) ligand, base (e.g., K₂CO₃), solvent (e.g., DMF), elevated temperature |
| Copper-Mediated Amination | Ligand, base, solvent, temperature | CuI, specific diamine ligand, mild base (e.g., NaOTMS), DMSO, 24-70°C |
| Oxidation-Mediated Bromination | Oxidant, catalyst, temperature, reaction time | Brominating agent (e.g., Br₂), Lewis acid catalyst (e.g., FeCl₃), solvent (e.g., acetic acid), elevated temperature |
Chemical Reactivity and Mechanistic Studies of 1,3 Dibromodibenzo B,d Furan
Reactivity Governed by Bromine Substituents and Aromaticity
The chemical behavior of 1,3-Dibromodibenzo[b,d]furan is fundamentally dictated by the interplay between its stable aromatic core and the electronic effects of its substituents. The dibenzofuran (B1670420) nucleus is an aromatic heterocyclic system, comprising two benzene (B151609) rings fused to a central furan (B31954) ring. This extended π-system confers significant thermal stability and dictates its participation in reactions characteristic of aromatic compounds, such as electrophilic substitution.
Investigation of Reaction Mechanisms
Further halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism. This multi-step process is initiated by the attack of the electron-rich aromatic ring on an electrophilic halogen species (e.g., Br⁺), which is often generated with the help of a Lewis acid catalyst.
The key steps in the mechanism are:
Generation of the Electrophile: A Lewis acid (e.g., FeBr₃) polarizes the halogen molecule (e.g., Br₂) to create a potent electrophile.
Formation of the Sigma Complex: The π-electrons of the dibenzofuran ring attack the electrophilic halogen. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the existing substituents, with the positive charge being delocalized across the ring.
Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ complex, abstracts a proton from the carbon atom to which the new halogen is attached. This step restores the stable aromatic π-system and regenerates the Lewis acid catalyst, yielding the poly-halogenated product.
The regioselectivity of further halogenation is determined by the directing effects of the two bromine atoms and the furan oxygen, which preferentially guide the incoming electrophile to specific unoccupied positions on the aromatic rings.
Polybrominated dibenzofurans (PBDFs) are often formed as unintentional byproducts during high-temperature processes involving brominated organic compounds, such as brominated flame retardants. nih.gov The pyrolysis mechanisms leading to the formation of the dibenzofuran skeleton are of significant environmental and chemical interest.
Studies on the pyrolysis of polybrominated diphenyl ethers (PBDEs) have elucidated key formation pathways for PBDFs. nih.govresearchgate.net Two primary precursor mechanisms are proposed:
Precursor Cyclization (Intramolecular): A PBDE molecule can undergo intramolecular cyclization. This typically involves the cleavage of a C-H bond at an ortho position to the ether linkage, followed by the elimination of HBr and the formation of a new C-O bond, thus creating the furan ring of the dibenzofuran structure. The specific PBDF isomers formed depend on the bromine substitution pattern of the parent PBDE. nih.gov
Radical Condensation (Intermolecular): At high temperatures, the pyrolysis of brominated aromatics can generate phenoxy and phenyl radicals. The condensation of a brominated phenoxy radical with another radical species can lead to the formation of a dibenzofuran structure.
The efficiency of these pathways and the resulting distribution of PBDF congeners are highly dependent on factors such as temperature, oxygen presence, and the specific structure of the brominated precursors. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides like this compound. The general mechanism for these transformations involves a catalytic cycle centered on a palladium complex. illinois.eduwikipedia.org
The fundamental steps of the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), in this case, a C-Br bond of the dibenzofuran. The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex (Ar-Pd-Br). This is often the rate-determining step of the cycle. illinois.edulibretexts.org
Transmetalation (for Suzuki-type reactions): In a Suzuki coupling, an organoboron compound (e.g., a boronic acid) is activated by a base. The organic group from the boron is then transferred to the palladium center, displacing the bromide and forming an Ar-Pd-Ar' complex.
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
For reactions like the Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of an amine to the palladium complex, followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. wikipedia.orglibretexts.org The choice of ligands on the palladium catalyst is critical for stabilizing the intermediates and facilitating the elementary steps of the cycle. jk-sci.com
Derivatization Reactions and Functionalization Potential
The two carbon-bromine bonds in this compound serve as versatile synthetic handles for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C1-Br and C3-Br bonds can potentially allow for selective or sequential functionalization.
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the dibromodibenzofuran with boronic acids or esters in the presence of a palladium catalyst and a base. It is a highly effective method for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 1 and/or 3 positions. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a route to vinyl-substituted dibenzofurans, which are valuable intermediates for further synthesis.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling the dibromodibenzofuran with primary or secondary amines. libretexts.orgjk-sci.com It provides direct access to a wide range of amino-substituted dibenzofuran derivatives, which are structures of interest in materials science and medicinal chemistry. organic-chemistry.org
The conditions for these reactions can often be tuned to control the extent of substitution, potentially allowing for either mono- or di-functionalization of the dibenzofuran core. Below is a table representing typical components used in such cross-coupling reactions.
| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, THF/H₂O |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Nucleophilic Substitutions and Further Functionalization of this compound
The presence of two bromine atoms on the dibenzo[b,d]furan scaffold imparts significant potential for chemical modification, allowing for the introduction of a wide array of functional groups. The carbon-bromine bonds at the C1 and C3 positions are susceptible to cleavage and replacement through various nucleophilic substitution pathways. While direct nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups, the most prevalent and versatile methods for the functionalization of aryl bromides like this compound involve transition-metal-catalyzed cross-coupling reactions. These reactions serve as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Although specific experimental studies detailing the nucleophilic substitution and subsequent functionalization of this compound are not extensively documented in publicly available research, its reactivity can be predicted based on the well-established chemistry of other brominated aromatic and heteroaromatic compounds. The primary pathways for its functionalization are expected to be palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are exceptionally effective in promoting reactions between aryl halides and various nucleophilic partners. For this compound, these reactions would allow for the sequential or simultaneous replacement of the bromine atoms, enabling the synthesis of a diverse range of mono- and di-substituted derivatives.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings to introduce aryl, heteroaryl, or vinyl substituents. By controlling the stoichiometry of the boronic acid, selective mono- or di-substitution could be achieved.
The table below outlines representative conditions for a potential Suzuki-Miyaura coupling reaction.
| Entry | Coupling Partner (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 1,3-Diphenyldibenzo[b,d]furan |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 1,3-Bis(4-methoxyphenyl)dibenzo[b,d]furan |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 1,3-Di(thiophen-2-yl)dibenzo[b,d]furan |
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier method, reacting an aryl halide with a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting 1,3-di(alkynyl)dibenzo[b,d]furan derivatives would be valuable intermediates for creating extended π-conjugated systems or for further functionalization via click chemistry.
Illustrative conditions for a potential Sonogashira coupling reaction are presented below.
| Entry | Coupling Partner (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1,3-Bis(phenylethynyl)dibenzo[b,d]furan |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 1,3-Bis((trimethylsilyl)ethynyl)dibenzo[b,d]furan |
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling aryl halides with amines. It is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals and electronic materials. Applying this reaction to this compound would yield 1,3-diaminodibenzo[b,d]furan derivatives. The choice of amine, catalyst, ligand, and base is critical for achieving high yields.
The following table provides examples of potential conditions for the Buchwald-Hartwig amination.
| Entry | Coupling Partner (Amine) | Pd Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4,4'-(Dibenzo[b,d]furan-1,3-diyl)dimorpholine |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N¹,N³-Diphenyldibenzo[b,d]furan-1,3-diamine |
Note: The reaction conditions and products in the tables above are illustrative and based on established protocols for similar aryl bromides. Specific experimental validation for this compound is required.
Further Functionalization
The products derived from these initial nucleophilic substitution reactions are themselves versatile platforms for further chemical synthesis.
Alkynyl derivatives obtained from Sonogashira couplings can undergo cyclization reactions to form more complex fused heterocyclic systems. They are also precursors for Glaser or Eglinton couplings to synthesize macrocycles.
Amino derivatives from Buchwald-Hartwig aminations can be further acylated, alkylated, or used as directing groups in subsequent electrophilic aromatic substitution reactions.
Biaryl derivatives synthesized via Suzuki-Miyaura coupling can be designed to have specific electronic or photophysical properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,3-Dibromodibenzo[b,d]furan, which has six aromatic protons, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton.
Predicted Spectral Features: The protons on the dibenzofuran (B1670420) skeleton would exhibit chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atoms, being electron-withdrawing, would deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The protons on the unsubstituted ring would likely appear as a complex multiplet pattern, characteristic of a four-proton aromatic system. The two protons on the brominated ring would also show distinct signals, with their splitting patterns (multiplicity) determined by coupling with neighboring protons. For instance, a proton adjacent to another proton would appear as a doublet, while a proton between two others might appear as a triplet or a doublet of doublets.
Carbon NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp signal. compoundchem.com
Predicted Spectral Features: The this compound molecule has 12 carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent, reducing the total number of signals. However, in this asymmetrically substituted isomer, it is likely that all 12 carbons are unique, resulting in 12 distinct signals. The carbons directly bonded to the bromine atoms (C1 and C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect, resulting in shifts to a higher field (upfield) compared to similar unsubstituted carbons. Carbons bonded to the oxygen atom would appear at a characteristically downfield chemical shift (δ > 140 ppm). The remaining aromatic carbons would resonate in the typical range of δ 110-140 ppm.
Table 1: Predicted NMR Data for this compound Note: Specific experimental data is not available. The following table illustrates the type of data obtained from NMR analysis.
| Technique | Expected Data Type | Structural Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts (δ), integration values, coupling constants (J) | Identifies the number and electronic environment of protons; reveals proton-proton connectivity. |
| ¹³C NMR | Chemical shifts (δ) | Reveals the number of unique carbon atoms and provides insight into the carbon skeleton. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. While often used for large biomolecules, it can be applied to smaller organic compounds.
Expected Analysis: In a MALDI-TOF analysis of this compound, the primary observation would be the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion for a dibrominated compound will appear as a triplet of peaks with an intensity ratio of approximately 1:2:1, corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions. This isotopic signature is a definitive indicator of the presence of two bromine atoms.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is the standard method for the analysis of persistent organic pollutants like PBDD/Fs. nih.govdioxin20xx.org High-resolution time-of-flight mass spectrometry (TOFMS) provides highly accurate mass measurements, aiding in formula determination.
Analysis and Fragmentation: The sample is first vaporized and separated on a GC column, which can resolve different isomers. nih.gov The separated this compound then enters the mass spectrometer. Using a hard ionization technique like electron ionization (EI), the molecule fragments in a predictable way. The mass spectrum would show the molecular ion peak with the characteristic 1:2:1 isotopic pattern. Common fragmentation pathways for halogenated dibenzofurans include the sequential loss of bromine atoms ([M-Br]⁺) and the loss of a carbonyl group ([M-Br-CO]⁺), providing further structural confirmation. waters.comnih.gov High-resolution MS can distinguish between PBDD/Fs and other co-eluting compounds like polybrominated diphenyl ethers (PBDEs). thermofisher.com
Table 2: Expected Mass Spectrometry Data for this compound Note: Specific experimental data is not available. This table illustrates the expected findings.
| Technique | Expected Key Ions | Structural Information Gained |
|---|---|---|
| MALDI-TOF MS | [M]⁺, [M+2]⁺, [M+4]⁺ (approx. 1:2:1 ratio) | Confirms molecular weight and the presence of two bromine atoms. |
| GC-MS (EI) | Molecular ion triplet, [M-Br]⁺, [M-Br-CO]⁺ | Provides retention time for identification, confirms molecular weight, and reveals characteristic fragmentation patterns for structural elucidation. |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for the analysis of isomers that can be difficult to separate by other means. mtc-usa.com
Application for Purity and Separation: For this compound, an HPLC method would be developed to assess its purity by separating it from any starting materials, byproducts, or other isomeric dibromodibenzofurans. A reversed-phase HPLC system, likely using a C18 or a specialized column with enhanced selectivity for aromatic compounds (like a phenyl-hexyl phase), would be employed. rsc.orgwelch-us.com The separation of positional isomers is challenging due to their similar physical properties. chromforum.org The choice of mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water) and column chemistry is crucial for achieving baseline resolution between the 1,3-isomer and other potential isomers. modgraph.co.uk A UV detector would be suitable for detection, as the dibenzofuran core is strongly chromophoric. The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the π-electron system of the dibenzofuran core. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).
The parent compound, dibenzo[b,d]furan, exhibits an excitation peak at approximately 280 nm and an emission peak around 314 nm. The introduction of two bromine atoms at the 1 and 3 positions of the dibenzofuran scaffold is expected to influence the electronic properties and, consequently, the UV-Vis absorption spectrum. Bromine atoms are electron-withdrawing through induction but can also act as weak electron-donors through resonance due to their lone pairs of electrons. This substitution can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted dibenzo[b,d]furan. This is due to the perturbation of the π-system's energy levels, which often results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions, which are characteristic of aromatic systems. These transitions are generally of high intensity. The specific λmax values and their corresponding molar absorptivities (ε) provide a fingerprint for the compound, which can be used for both qualitative identification and quantitative analysis.
Table 1: UV-Vis Spectroscopic Data for this compound and Related Compounds
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent | Transition Type |
|---|---|---|---|---|
| Dibenzo[b,d]furan | 280 (Excitation) | Not specified | Not specified | π → π* |
Note: Data for this compound is estimated based on the properties of the parent compound and the expected effects of bromine substitution.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. For this compound, this method provides insights into its ability to accept or donate electrons, which is crucial for understanding its potential applications in materials science, such as in organic electronics.
The electrochemical behavior of this compound is centered on the dibenzofuran core. The presence of bromine atoms, which are generally electron-withdrawing, is expected to influence the oxidation and reduction potentials of the molecule. Specifically, the increased electron affinity due to the bromine substituents would likely make the compound easier to reduce (accept electrons) and harder to oxidize (lose electrons) compared to the unsubstituted dibenzo[b,d]furan.
In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) can reveal the oxidation and reduction potentials of the analyte. For a related compound, 2,8-dibromodibenzofuran, electropolymerization studies have been conducted, indicating that the dibrominated dibenzofuran core can undergo oxidation to form polymeric films. While the positional isomers (1,3- vs. 2,8-) will exhibit different electrochemical behaviors, this suggests that the dibromodibenzofuran system is redox-active.
The oxidation potential of this compound would correspond to the removal of an electron from its HOMO, while the reduction potential would involve the addition of an electron to its LUMO. These values are critical for determining the HOMO and LUMO energy levels of the compound, which are fundamental parameters in the design of organic semiconductors and other electronic materials.
Table 2: Electrochemical Data for Dibenzofuran Derivatives
| Compound | Onset Oxidation Potential (Eox) (V vs. Fc/Fc+) | Onset Reduction Potential (Ered) (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Dibenzo[b,d]furan | Not available | Not available | Not available | Not available |
| 2,8-Dibromodibenzofuran | Not available | Not available | Not available | Not available |
Computational Chemistry and Theoretical Investigations of 1,3 Dibromodibenzo B,d Furan
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. cuny.edu By calculating the electron density, DFT can determine the molecule's geometry, energy, and other electronic properties. For a molecule like 1,3-Dibromodibenzo[b,d]furan, DFT calculations would provide a fundamental understanding of its stability and electronic behavior. These calculations are typically performed on a single molecule in the gaseous phase to understand its intrinsic properties.
A key aspect of understanding a molecule's electronic behavior is the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. scialert.netscirp.org The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. scialert.net The LUMO is the lowest energy orbital that is unoccupied and indicates the molecule's ability to accept electrons. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov
For this compound, DFT calculations would yield specific energy values for the HOMO and LUMO, allowing for predictions of its electron-donating and accepting capabilities.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. scialert.net The shapes and energies of these frontier orbitals are crucial in predicting the outcome of chemical reactions. The analysis of the HOMO and LUMO distribution across the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high HOMO density would be susceptible to attack by electrophiles, while areas with a high LUMO density would be the preferred sites for nucleophilic attack.
Theoretical Studies of Reactivity and Selectivity
Theoretical studies, often employing DFT, can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. By calculating global and local reactivity descriptors, chemists can gain insight into how a molecule like this compound will behave. researchgate.net These studies can, for example, predict the regioselectivity in reactions like cycloadditions by analyzing the interactions between the most electrophilic and nucleophilic centers of the reactants. researchgate.net Such computational investigations are instrumental in understanding reaction mechanisms and predicting the formation of specific products.
Prediction of Molecular Interactions and Structural Conformations
Computational methods are also employed to predict how molecules interact with each other and to determine their stable structural conformations. researchgate.net For this compound, theoretical calculations could explore intermolecular interactions, such as halogen bonding, which may arise due to the presence of bromine atoms. Furthermore, computational modeling can identify the most stable three-dimensional arrangement of the atoms (conformation) by calculating the potential energy surface of the molecule. Understanding the preferred conformation and potential for intermolecular interactions is vital for predicting the material's bulk properties and how it might behave in a condensed phase.
Research Applications in Advanced Materials Science and Organic Electronics
Role as Synthetic Building Blocks for Functional Materials
1,3-Dibromodibenzo[b,d]furan serves as a key intermediate or building block in the synthesis of more complex functional materials for organic electronics. The bromine atoms at the 1 and 3 positions of the dibenzofuran (B1670420) core provide reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These synthetic pathways allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the electronic and physical properties of the resulting materials.
The dibenzofuran unit itself is a desirable component in organic electronic materials due to its rigid and planar structure, which can facilitate intermolecular π-π stacking and enhance charge transport. Additionally, the high triplet energy of the dibenzofuran core makes it a suitable building block for host materials in phosphorescent organic light-emitting diodes (OLEDs).
Integration into Organic Light-Emitting Diodes (OLEDs)
The dibenzofuran moiety is a common structural motif in materials developed for OLEDs, particularly for host materials in phosphorescent OLEDs (PhOLEDs) rsc.orgresearchgate.net. This is due to the high triplet energy of the dibenzofuran core, which is essential for efficiently transferring energy to phosphorescent emitters.
Host materials play a critical role in PhOLEDs by providing a medium for the phosphorescent dopants and facilitating charge transport. An effective host material should possess a high triplet energy to prevent back energy transfer from the dopant, as well as good thermal and morphological stability. Dibenzofuran-based materials are known to exhibit these properties rsc.orgresearchgate.net.
While there is a lack of specific studies on host materials derived directly from this compound, research on other isomers demonstrates the potential of the dibromodibenzofuran platform. For instance, various regioisomers of dibenzofuran-based bipolar host materials have been synthesized and their effects on the performance of yellow PhOLEDs have been investigated rsc.org. These studies highlight the importance of the substitution pattern on the dibenzofuran core in tuning the material's properties and the final device efficiency.
The molecular structure of the materials used in OLEDs has a profound impact on the operational stability and lifetime of the devices. Rigid and planar molecular structures, such as that of dibenzofuran, can contribute to higher thermal stability and morphological robustness of the thin films in the device, which is crucial for long-term performance nih.govresearchgate.net.
Development of Hole Transport Materials (HTMs) in Perovskite Solar Cells
Hole transport materials are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers from the perovskite layer to the electrode. Dibenzofuran derivatives have been explored as building blocks for HTMs due to their good thermal stability and hole-transporting capabilities mdpi.comresearchgate.net.
The synthesis of such HTMs often involves the functionalization of a dibromodibenzofuran core. For example, a molecular engineering strategy has been employed to develop oligomer HTMs by incorporating p-methoxyaniline-substituted dibenzofurans, starting from 2,8-dibromodibenzo[b,d]furan mdpi.comresearchgate.net. This approach demonstrates that extending the π-conjugation of the HTMs can lead to deeper HOMO energy levels, increased thermal stability, and higher hole mobility. A power conversion efficiency of up to 19.46% has been achieved in flexible PSCs using such materials mdpi.com.
Although these studies have utilized the 2,8-isomer, the synthetic methodologies could potentially be applied to this compound to generate novel HTMs with different steric and electronic properties, which could further optimize the performance of PSCs.
Exploration in Organic Persistent Room-Temperature Phosphorescence Materials
Organic materials capable of persistent room-temperature phosphorescence (pRTP) have garnered significant interest for applications in areas such as bioimaging, security inks, and displays. The design of pRTP materials often involves the incorporation of heavy atoms like bromine to enhance intersystem crossing, and rigid molecular structures to suppress non-radiative decay pathways nih.gov.
The dibenzofuran scaffold provides a rigid core, and the presence of two bromine atoms in this compound could facilitate the spin-orbit coupling necessary for efficient phosphorescence. While specific research on the pRTP properties of this compound or its direct derivatives is not prominent in the literature, the general principles of pRTP material design suggest that it could be a promising candidate for further investigation in this field. Studies on other brominated aromatic compounds have shown that the position of the bromine atoms can significantly influence the phosphorescent properties nih.gov.
Environmental Formation Pathways and Analytical Detection in Complex Matrices
Unintentional Formation in Combustion Processes
Combustion processes are a primary source of 1,3-Dibromodibenzo[b,d]furan and other PBDFs in the environment. These compounds can be formed and released during the incineration of waste and the combustion of materials containing brominated flame retardants. researchgate.netdiva-portal.org
Municipal solid waste incinerators (MSWIs) are a known source of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govaaqr.org The presence of bromine-containing materials in the waste stream, such as plastics and electronics treated with brominated flame retardants, can lead to the formation of PBDD/Fs, including this compound, during the combustion process. diva-portal.org Studies have shown that the concentration of PBDD/Fs in the flue gas of incinerators can be significant, with industrial waste incinerators sometimes exhibiting higher levels than municipal ones. nih.gov The formation of these compounds is influenced by factors such as combustion temperature and the presence of catalysts like metal oxides in the flue gas. acs.orgresearchgate.net A high correlation has been observed between PBDD/F and PCDD/F concentrations in incinerator emissions, suggesting similar formation mechanisms. nih.gov
The thermal degradation, or pyrolysis, of brominated flame retardants (BFRs) is a significant pathway for the formation of this compound. researchgate.net BFRs, such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), are widely used in plastics, textiles, and electronic equipment to reduce flammability. nih.goveuropa.eunih.gov When these materials are subjected to high temperatures, as in recycling processes or accidental fires, the BFRs can break down and rearrange to form PBDFs. nih.govresearchgate.net The conversion of PBDEs to PBDFs can occur through the loss of a bromine or hydrogen atom followed by a ring-closure reaction. nih.gov Similarly, the pyrolysis of PBBs has been shown to produce tetrabromodibenzofurans and pentabromodibenzofurans. nih.gov
Fires, particularly those involving modern furnishings and electronics that contain BFRs, can release significant quantities of PBDD/Fs into the environment. nih.govnih.gov These compounds can be found in fire debris, soot, and airborne emissions. inchem.orgwho.int Studies of controlled residential fires have detected various brominated furans in the air during the fire and subsequent overhaul periods. nih.gov The concentrations of brominated furans in fire emissions can sometimes be higher than their chlorinated counterparts. nih.gov This indicates that structure fires are a likely source of environmental contamination with compounds like this compound, posing potential exposure risks to firefighters and the surrounding environment. nih.govfsri.org
Precursor Conversion Pathways in Environmental Matrices
The formation of this compound can also occur through the transformation of precursor compounds in various environmental matrices. researchgate.net Brominated phenols and bromobenzenes, which can be formed from the breakdown of BFRs, are considered important precursors for PBDD/F formation. aaqr.org These precursor molecules can undergo condensation reactions to form the dibenzofuran (B1670420) structure. researchgate.net The presence of metal oxides, such as those of iron, copper, and manganese, can catalyze these conversion reactions, particularly in the flue gas of incinerators. acs.org The oxidation of polybrominated biphenyls (PBBs) is another identified pathway for the formation of PBDFs in the environment. nih.gov
Advanced Analytical Methodologies for Trace Detection in Environmental Samples
The detection of trace levels of this compound and other PBDD/Fs in complex environmental samples such as soil, sediment, air, and biological tissues requires highly sensitive and selective analytical methods. nih.govnih.govnih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard technique for the analysis of these compounds. aaqr.orgresearchgate.net
The analytical process typically involves several key steps:
Extraction: Isolating the target compounds from the sample matrix using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE). inchem.orgnih.gov
Clean-up: Removing interfering compounds from the extract to ensure accurate quantification. This is a critical step, as the presence of other brominated compounds like PBDEs can interfere with the analysis. nih.govresearchgate.net Multi-step clean-up procedures often employ various chromatographic columns, such as silica (B1680970), alumina, and activated carbon. inchem.orgresearchgate.net
Separation and Detection: The cleaned extract is then injected into a GC-MS system for separation of the different PBDD/F congeners and their quantification. aaqr.orgnih.gov The use of isotopically labeled internal standards is crucial for accurate quantification. researchgate.net
Recent advancements include the development of alternative methods like gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS), which can be a more cost-effective option for the analysis of PBDD/Fs in contaminated soils. nih.gov The optimization of clean-up procedures to effectively separate PBDEs from PBDD/Fs is an ongoing area of research to improve analytical performance. researchgate.net
Sampling and Extraction Protocols
The initial and critical phase in the analysis of this compound from environmental matrices involves meticulous sampling and efficient extraction. The chosen protocols are contingent on the specific matrix being investigated, such as soil, sediment, water, or air. For solid matrices like soil and sediment, representative samples are collected and are often subjected to freeze-drying and homogenization to ensure uniformity prior to extraction.
Standard extraction techniques for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are applicable to this compound, include Soxhlet extraction and accelerated solvent extraction (ASE). Soxhlet extraction, a conventional and robust method, involves the continuous extraction of the analyte from the solid sample into a solvent over an extended period. A mixture of toluene (B28343) or dichloromethane (B109758) and n-hexane is commonly employed as the extraction solvent. While effective, this method is time-consuming and requires large volumes of solvent.
Accelerated solvent extraction, also known as pressurized fluid extraction, offers a more rapid and efficient alternative. This technique utilizes elevated temperatures and pressures to enhance the extraction process, significantly reducing both the extraction time and the volume of solvent required. A common solvent system for ASE of PBDD/Fs from soil and sediment is a mixture of dichloromethane and n-hexane.
For aqueous samples, solid-phase extraction (SPE) is a widely used technique. Water samples are passed through a cartridge containing a solid adsorbent, such as C18 or a polystyrene-divinylbenzene copolymer, which retains the organic analytes. The target compounds, including this compound, are subsequently eluted from the cartridge using a small volume of an appropriate solvent.
Following extraction, the crude extract typically contains a multitude of co-extracted interfering compounds, such as lipids, polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs). Therefore, a thorough cleanup procedure is imperative. This multi-step process often involves the use of various chromatographic materials, including silica gel, alumina, and activated carbon, to separate the PBDD/Fs from other compound classes.
| Extraction Method | Matrix | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Soil, Sediment, Solid Waste | Toluene, Dichloromethane/n-Hexane | Robust, well-established | Time-consuming, large solvent volume |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Solid Waste | Dichloromethane/n-Hexane | Fast, reduced solvent consumption | Requires specialized equipment |
| Solid-Phase Extraction (SPE) | Water | Methanol (B129727), Dichloromethane | Efficient for aqueous samples, low solvent use | Potential for matrix effects |
Isomer-Specific Quantification Techniques
The definitive quantification of this compound at trace levels is predominantly accomplished using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). researchgate.net This technique provides the necessary selectivity and sensitivity to differentiate and accurately measure specific PBDD/F isomers, even in the presence of a complex mixture of congeners and other halogenated compounds.
The gas chromatographic separation is typically performed on a capillary column with a non-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase. The temperature program of the GC oven is carefully optimized to achieve the chromatographic separation of the various PBDD/F isomers. The retention time of this compound on a specific GC column under defined conditions is a key parameter for its identification.
The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where only ions with specific mass-to-charge ratios (m/z) are detected. For this compound, the molecular ion cluster, which exhibits a characteristic isotopic pattern due to the presence of two bromine atoms, is monitored for quantification and confirmation. The use of HRMS allows for the differentiation of the target analyte from other ions with the same nominal mass but different elemental compositions, thereby minimizing interferences.
Isotope dilution is the preferred method for quantification, as it corrects for potential losses of the analyte during the sample preparation and analysis steps. This involves spiking the sample with a known amount of a stable isotope-labeled analogue of this compound (e.g., ¹³C₁₂-1,3-Dibromodibenzo[b,d]furan) prior to extraction. The concentration of the native compound is then determined by comparing the response of the native analyte to that of the labeled internal standard.
| Analytical Technique | Parameter | Typical Value/Setting | Purpose |
| Gas Chromatography (GC) | Column Type | DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | Isomer Separation |
| Carrier Gas | Helium | Mobile Phase | |
| Injection Mode | Splitless | Introduction of trace-level samples | |
| Temperature Program | Optimized for PBDD/F separation (e.g., 150°C hold for 1 min, ramp to 320°C) | Elution of analytes | |
| Mass Spectrometry (MS) | Ionization Mode | Electron Ionization (EI) | Ion formation |
| Analyzer | High-Resolution Magnetic Sector | High mass accuracy and resolution | |
| Detection Mode | Selected Ion Monitoring (SIM) | Specificity and sensitivity | |
| Monitored Ions (m/z) | Molecular ion cluster of dibromodibenzofuran | Quantification and confirmation | |
| Quantification | Method | Isotope Dilution | Accuracy and precision |
| Internal Standard | ¹³C₁₂-labeled this compound | Correction for analyte loss |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dibromodibenzo[b,d]furan, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of dibromodibenzofuran derivatives typically involves halogenation of dibenzofuran precursors. For regioselective bromination, directing groups (e.g., methoxy or formyl substituents) can be introduced to guide bromine placement. For example, formylation of dibenzofuran followed by bromination under controlled conditions (e.g., using Br₂ in acetic acid or N-bromosuccinimide with catalytic Lewis acids) can yield 1,3-dibromo derivatives. Purification via column chromatography with solvents like dichloromethane/hexane mixtures is recommended. Yields >60% are achievable with optimized stoichiometry and temperature control .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. Aromatic protons adjacent to bromine atoms exhibit downfield shifts (e.g., 7.5–8.5 ppm in H NMR). C NMR can distinguish carbons bonded to bromine (δ ~110-130 ppm) .
- FT-IR : Key absorption bands include C-Br stretches (500–600 cm⁻¹) and furan ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 325.983 for C₁₂H₆Br₂O) .
Q. How can solubility challenges be addressed during purification of this compound?
- Methodological Answer : Brominated dibenzofurans are often sparingly soluble in polar solvents. Recrystallization from hot toluene or dichlorobenzene is effective. For chromatographic separation, use silica gel with non-polar eluents (e.g., hexane/ethyl acetate gradients). Solubility in THF or chloroform facilitates NMR analysis .
Advanced Research Questions
Q. What factors influence regioselectivity in the bromination of dibenzofuran derivatives?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Electron-donating groups (e.g., methoxy) at specific positions activate adjacent carbons for electrophilic bromination. Computational tools (DFT with B3LYP/6-31G(d,p)) predict charge distribution and reactive sites. For 1,3-dibromination, pre-functionalization with directing groups (e.g., formyl at C1) followed by bromination at C3 is a viable strategy .
Q. How can solvent choice impact the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in Suzuki-Miyaura couplings by stabilizing palladium catalysts. For Ullmann couplings, high-boiling solvents (e.g., DMSO) at 100–120°C improve yields. Solvent dielectric constants correlate with reaction rates; THF (ε = 7.5) is optimal for balancing solubility and catalyst activity .
Q. What computational methods are used to model the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets accurately predicts HOMO-LUMO gaps, vibrational frequencies, and electrostatic potentials. These models guide synthetic design by identifying electron-deficient sites for further functionalization. IR spectra simulated via DFT align with experimental FT-IR data (e.g., C-Br stretching modes) .
Q. How can researchers assess the toxicological risks of this compound in biological systems?
- Methodological Answer : In vitro hepatocyte models are used to study metabolic pathways. LC-MS/MS detects brominated metabolites, while stable isotope labeling tracks adduct formation (e.g., glutathione conjugates). Comparative studies with furan carcinogens (e.g., monitoring urinary metabolites like cis-2-butene-1,4-dial adducts) inform risk assessment .
Q. What strategies resolve contradictions in reported reaction yields for dibromodibenzofuran synthesis?
- Methodological Answer : Variability often arises from trace moisture or oxygen. Rigorous anhydrous conditions (e.g., Schlenk line techniques) and inert atmospheres (N₂/Ar) improve reproducibility. Kinetic studies (e.g., monitoring by GC-MS) identify optimal reaction times. Cross-validate yields using multiple characterization methods (NMR, HPLC) to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
